Methyl tetradecanoate-D27

Isotopic Purity Mass Spectrometry Quantitative Analysis

Methyl tetradecanoate-D27 (CAS 434349-93-6), also known as Myristic acid methyl ester-d27, is a fully deuterated analog of the saturated fatty acid methyl ester, methyl myristate. It is a stable isotope-labeled compound containing 27 deuterium atoms, replacing all hydrogen atoms in the alkyl chain and methyl ester group.

Molecular Formula C15H30O2
Molecular Weight 269.56 g/mol
Cat. No. B1367098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tetradecanoate-D27
Molecular FormulaC15H30O2
Molecular Weight269.56 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
InChIKeyZAZKJZBWRNNLDS-NFTMZUINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tetradecanoate-D27: A Fully Deuterated Internal Standard for Accurate Fatty Acid Quantification


Methyl tetradecanoate-D27 (CAS 434349-93-6), also known as Myristic acid methyl ester-d27, is a fully deuterated analog of the saturated fatty acid methyl ester, methyl myristate. It is a stable isotope-labeled compound containing 27 deuterium atoms, replacing all hydrogen atoms in the alkyl chain and methyl ester group . This compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of methyl myristate in complex biological and environmental matrices . Its physicochemical properties, including density, boiling point, and LogP, are highly similar to the non-deuterated analyte, ensuring co-elution and comparable ionization efficiency while providing a distinct mass difference for selective detection .

Why Non-Deuterated or Partially Labeled Analogs Cannot Substitute for Methyl Tetradecanoate-D27 in Quantitative MS


In quantitative mass spectrometry, the use of a non-deuterated analog as an internal standard introduces significant error due to its inability to correct for matrix effects, ion suppression, and recovery losses that differentially affect the analyte and standard [1]. Similarly, partially deuterated analogs (e.g., d3) or 13C-labeled standards may not fully co-elute with the analyte due to subtle isotopic shifts in retention time, leading to differential matrix effects and compromised quantification accuracy, particularly in complex biological samples [2]. Methyl tetradecanoate-D27, with its complete deuteration, ensures near-identical chromatographic behavior and ionization efficiency to the target analyte, methyl myristate, while providing a sufficient mass shift (+27 Da) for unambiguous selective detection, thus enabling reliable, high-precision quantification .

Quantitative Differentiation of Methyl Tetradecanoate-D27 from Key Comparators


Isotopic Purity and Labeling Completeness: A Critical Metric for Accurate MS Quantification

Methyl tetradecanoate-D27 is characterized by a high isotopic enrichment, typically specified as ≥98 atom % D, ensuring that the internal standard signal is minimally contaminated by the unlabeled species . In contrast, the non-deuterated analog, methyl myristate, has 0 atom % D. The high isotopic purity of the D27 standard is essential for accurate quantification, as the presence of unlabeled or partially labeled impurities can lead to systematic errors in isotope dilution mass spectrometry (IDMS) [1].

Isotopic Purity Mass Spectrometry Quantitative Analysis

Mass Difference and MS Resolution: Ensuring Baseline Separation for Unambiguous Detection

The molecular weight of methyl tetradecanoate-D27 is 269.56 g/mol, a +27 Da shift from the non-deuterated methyl myristate (242.40 g/mol) . This substantial mass difference allows for easy and unambiguous mass spectrometric separation from the analyte, even with low-resolution instruments. In contrast, a partially deuterated analog, such as methyl myristate-d3 (MW ~245.43), provides only a +3 Da shift, which may not provide sufficient resolution from the analyte's M+2 or M+3 isotopic peaks, potentially leading to signal overlap and inaccurate quantification [1].

Mass Spectrometry Isotopic Labeling Method Development

Mitigation of Matrix Effects: Superior Compensation with Fully Deuterated Standards

While class-level evidence demonstrates that deuterated internal standards significantly improve accuracy and precision by correcting for matrix effects and recovery losses compared to non-deuterated analogs [1], the degree of compensation can vary. Fully deuterated standards like methyl tetradecanoate-D27 are chemically more similar to the analyte than partially deuterated or 13C-labeled alternatives, often resulting in near-identical matrix effects and more effective compensation [2]. Studies across various analytes show that the use of deuterated internal standards can improve relative standard deviation (RSD) from >9.6% to 4.5% compared to external calibration methods [3].

Matrix Effects Ion Suppression Bioanalysis

Cost-Effectiveness: Balancing Analytical Performance and Budget

Procurement cost is a practical differentiator. Methyl tetradecanoate-D27 (e.g., 5 mg for ~$65) is priced at a premium compared to the non-deuterated analog (e.g., 25 mL for ~$17) . However, this cost must be evaluated against the cost of analytical failure. The use of a high-quality deuterated internal standard minimizes the risk of failed runs, inaccurate data, and the need for repeat analyses, ultimately providing a lower cost per high-quality data point in rigorous quantitative workflows [1].

Procurement Cost Analysis Stable Isotopes

Recommended Applications for Methyl Tetradecanoate-D27 Based on Differentiating Evidence


High-Precision Lipidomics Studies

In lipidomics, where quantifying small changes in fatty acid methyl ester (FAME) profiles is critical, methyl tetradecanoate-D27 serves as an ideal internal standard for methyl myristate. Its high isotopic purity (≥98 atom % D) and significant mass shift (+27 Da) ensure accurate and precise quantification, minimizing interference from the complex lipid matrix and enabling reliable detection of subtle biological variations .

Quantitative Method Development for Biological Fluids

For laboratories developing robust LC-MS/MS or GC-MS methods for the quantification of methyl myristate in plasma, serum, or tissue extracts, methyl tetradecanoate-D27 is the standard of choice. Its complete deuteration ensures it effectively corrects for matrix effects and recovery losses, leading to improved assay precision (e.g., reduced RSD) and accuracy compared to methods using external calibration or non-deuterated internal standards [1].

Regulated Bioanalysis and Clinical Studies

In regulated environments such as clinical trials or drug development, where analytical data must withstand regulatory scrutiny, the use of a high-quality, fully deuterated internal standard is essential. Methyl tetradecanoate-D27 provides the analytical rigor required for method validation, ensuring reliable quantification of methyl myristate and supporting the integrity of study data .

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